2-Amino-4-chlorobenzoyl chloride
Description
Contextual Significance of Aminochlorobenzoyl Chlorides in Chemical Repertoire
Aminochlorobenzoyl chlorides belong to a class of compounds that serve as crucial intermediates in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and materials science sectors. The presence of the amino group provides a handle for further functionalization, while the chloro substituent can influence the electronic properties and reactivity of the benzene (B151609) ring, as well as provide a site for cross-coupling reactions. The acyl chloride functionality is a highly reactive group that readily participates in nucleophilic acyl substitution reactions, making these compounds excellent acylating agents.
The strategic placement of the amino and chloro groups on the benzoyl chloride framework allows for the synthesis of diverse heterocyclic systems and other complex organic molecules. For instance, related compounds like 4-chlorobenzoyl chloride are utilized in the synthesis of α-aminonitriles and as derivatization agents. chemicalbook.com Similarly, 2-chlorobenzoyl chloride is a precursor for various pharmaceuticals and agrochemicals. guidechem.com The introduction of an amino group, as in 2-amino-4-chlorobenzoyl chloride, adds another layer of synthetic utility, enabling the construction of nitrogen-containing heterocycles.
Structural Characteristics and Unique Reactivity Considerations of the 2-Amino-4-chlorobenzoyl Moiety
The 2-amino-4-chlorobenzoyl moiety possesses a distinct set of structural and electronic features that govern its reactivity. The acyl chloride group is an excellent electrophile, readily attacked by nucleophiles. The amino group, being a nucleophile itself, can potentially react intramolecularly or with other electrophiles. The chlorine atom at the 4-position acts as an electron-withdrawing group through induction, which can enhance the electrophilicity of the carbonyl carbon.
A key consideration in the reactivity of this compound is the interplay between the amino and acyl chloride groups. The amino group is a deactivating group in electrophilic aromatic substitution reactions, which can make reactions like Friedel-Crafts acylation challenging due to the potential for the amine to coordinate with the Lewis acid catalyst. However, the nucleophilicity of the amino group is a valuable asset in many synthetic transformations.
The primary mode of reaction for this compound is nucleophilic acyl substitution, where a nucleophile replaces the chlorine atom of the acyl chloride. This reaction is fundamental to the formation of amides, esters, and other carboxylic acid derivatives. The presence of the ortho-amino group can influence the reaction rate and may participate in subsequent cyclization reactions to form heterocyclic structures.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chlorobenzoyl chloride | 4-Chlorobenzoyl chloride | 2-Amino-4-chlorobenzoic acid |
| CAS Number | 1261818-40-9 avantorsciences.com | 609-65-4 merckmillipore.comnih.gov | 122-01-0 | 89-77-0 sigmaaldrich.com |
| Molecular Formula | C₇H₅Cl₂NO avantorsciences.com | C₇H₄Cl₂O merckmillipore.comnih.gov | C₇H₄Cl₂O | C₇H₆ClNO₂ sigmaaldrich.com |
| Molecular Weight | 190.03 g/mol avantorsciences.com | 175.01 g/mol merckmillipore.comnih.gov | 175.01 g/mol | 171.58 g/mol sigmaaldrich.com |
| Appearance | - | Liquid sigmaaldrich.com | - | White to tan powder sigmaaldrich.com |
| Boiling Point | - | 225 °C at 1013 hPa sigmaaldrich.com | - | - |
| Melting Point | - | -4 °C sigmaaldrich.com | - | 231-233 °C sigmaaldrich.com |
| Density | - | 1.38 g/cm³ at 20 °C sigmaaldrich.com | - | - |
Note: Data for this compound is limited. Properties of related compounds are provided for context.
Overview of Current Academic Research Frontiers for this compound
While dedicated research articles solely focusing on this compound are not abundant, its utility can be inferred from the extensive research on analogous compounds and the synthesis of important classes of molecules where it serves as a key precursor. Current research frontiers for this compound are primarily in the synthesis of heterocyclic compounds with potential biological activity.
One of the most significant areas of application is in the synthesis of quinazolines and quinazolinones . These scaffolds are present in numerous bioactive molecules with a wide range of pharmacological activities. The reaction of an aminobenzoyl chloride with an appropriate nitrogen-containing nucleophile can lead to the formation of the quinazoline (B50416) ring system. For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one has been achieved by reacting anthranilic acid with 2-chlorobenzoyl chloride, followed by treatment with hydrazine (B178648). uin-malang.ac.id This suggests a direct pathway to similar structures using this compound.
Another important frontier is the synthesis of benzodiazepines , a class of psychoactive drugs. The synthesis of benzodiazepines often involves the use of 2-aminobenzophenones, which can be prepared through the Friedel-Crafts acylation of anilines with benzoyl chlorides. erowid.org Although direct Friedel-Crafts reactions with this compound may be complicated, its use in multi-step syntheses to construct the benzodiazepine (B76468) core is a promising area of investigation.
Furthermore, the dual functionality of this compound makes it an attractive starting material for the synthesis of various other nitrogen-containing heterocycles through condensation and cyclization reactions. Its role as a versatile building block in medicinal chemistry for the development of new therapeutic agents is an active and evolving area of research. wum.edu.pl
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQTZLWNGNMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 4 Chlorobenzoyl Chloride and Its Direct Analogues
Established Synthetic Pathways to 2-Amino-4-chlorobenzoyl Chloride
While specific literature detailing the synthesis of this compound is not as prevalent as for its isomers, its preparation follows well-established chemical principles based on analogous compounds.
The direct precursor for the synthesis of this compound is 2-Amino-4-chlorobenzoic acid (also known as 4-chloroanthranilic acid). The standard and most direct method for this conversion involves the reaction of the carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose.
The general reaction involves heating the aminobenzoic acid with an excess of thionyl chloride, often in an inert solvent or neat. The reaction proceeds with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which drives the reaction to completion.
A general reaction scheme based on analogous syntheses, such as for p-aminobenzoyl chloride, is as follows:
Reactants : 2-Amino-4-chlorobenzoic acid, Thionyl chloride (SOCl₂)
Conditions : The reaction can be carried out by refluxing in neat thionyl chloride or in an inert solvent like toluene. reddit.com
Work-up : After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude acid chloride product.
The resulting this compound is often generated as its hydrochloride salt due to the presence of the amino group and the HCl byproduct.
Optimizing the synthesis of aminobenzoyl chlorides is crucial due to their reactivity, particularly their sensitivity to moisture. Several factors can be adjusted to improve yield and purity.
Reaction Temperature and Time : The reaction of aminobenzoic acids with thionyl chloride can be performed at various temperatures. While reactions at 20-40°C are feasible, they may require several hours. google.com Increasing the temperature to 60-70°C can dramatically shorten the reaction time to just a few minutes. google.com For instance, the synthesis of 4-aminobenzoyl chloride involves refluxing in thionyl chloride for 16 hours to ensure complete conversion.
Solvents : The choice of an inert organic solvent is critical. Solvents such as tetramethylene sulfone, hexamethylphosphoramide, and various glycol ethers have been successfully used in the synthesis of related compounds like p-aminobenzoyl chloride hydrochloride. google.comgoogle.com The solvent must be anhydrous to prevent hydrolysis of the acid chloride product.
Reaction Monitoring : Monitoring the reaction's progress can be challenging. Standard techniques like Thin-Layer Chromatography (TLC) may be unreliable because the highly reactive acid chloride can be hydrolyzed back to the starting carboxylic acid by the silica (B1680970) on the TLC plate. reddit.comresearchgate.net Therefore, reactions are often run for a predetermined time based on established protocols for analogous substrates.
Purification : Purification is often difficult via standard chromatography for the reasons mentioned above. The most common method involves simply removing the excess chlorinating agent and solvent under reduced pressure. researchgate.net If higher purity is required, distillation under high vacuum may be possible, but the thermal instability of the compound can be a limiting factor. researchgate.net
Table 1: Parameters for Synthesis of Aminobenzoyl Chlorides
| Parameter | Condition/Reagent | Purpose/Effect | Citation |
|---|---|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Converts carboxylic acid to acid chloride. | google.comcommonorganicchemistry.com |
| Temperature | 20°C to 120°C | Higher temperatures decrease reaction time significantly. | google.com |
| Solvent | Toluene, Dichloromethane, Tetramethylene sulfone | Provides an inert, anhydrous reaction medium. | reddit.comgoogle.comresearchgate.net |
| Monitoring | Time-based, IR spectroscopy | TLC is often unreliable due to product hydrolysis. | reddit.comresearchgate.net |
| Work-up | Evaporation of excess reagent/solvent under vacuum | Avoids aqueous conditions that hydrolyze the product. |
Synthesis of Structurally Related Aminochlorobenzoyl Chloride Isomers
The synthesis of isomers, particularly 2-Amino-5-chlorobenzoyl chloride, is well-documented and provides a strong model for the synthesis of the 2-amino-4-chloro analogue.
The synthesis of 2-Amino-5-chlorobenzoyl chloride typically starts from 2-amino-5-chlorobenzoic acid, which is a type of chloroanthranilic acid.
A well-documented laboratory procedure involves the conversion of 5-chloroanthranilic acid into its corresponding acid chloride using thionyl chloride. chemicalbook.com This reaction is a key step in a multi-step synthesis of 2-amino-5-chlorobenzonitrile. The process begins with the chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid, which is then reacted with thionyl chloride to yield 2-amino-5-chlorobenzoyl chloride. chemicalbook.com
An alternative route to the precursor, 2-amino-5-chlorobenzoic acid, involves the reduction of 5-chloro-2-nitrobenzoic acid using a catalyst like Raney nickel under a hydrogen atmosphere. chemicalbook.com This nitro-reduction pathway is a common strategy for preparing amino-substituted aromatic compounds.
Table 2: Synthesis of 2-Amino-5-chlorobenzoic Acid Precursors
| Starting Material | Reagents | Product | Citation |
| Anthranilic acid | Sulphuryl chloride (SO₂Cl₂) | 5-Chloroanthranilic acid | chemicalbook.com |
| 5-Chloro-2-nitrobenzoic acid | H₂, Raney Nickel | 2-Amino-5-chlorobenzoic acid | chemicalbook.com |
| Anthranilic acid | Sulfuryl chloride, Ether | 2-Amino-5-chlorobenzoic acid | prepchem.com |
While the direct conversion of a carboxylic acid is most common, amination reactions represent an alternative strategy in related systems. For example, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the effective amination of 2-chlorobenzoic acids with aniline (B41778) derivatives to produce N-aryl anthranilic acids. This method is noted for its high selectivity, where amination only occurs when the halogen is positioned ortho to the carboxylic acid group. This highlights a potential, though more complex, pathway to creating the amino functionality on a pre-existing chlorobenzoic acid framework.
Reactivity and Mechanistic Investigations of 2 Amino 4 Chlorobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions of the Acid Chloride Moiety
The acid chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of derivatives.
The reaction of 2-amino-4-chlorobenzoyl chloride with primary and secondary amines is a facile process that yields the corresponding N-substituted 2-amino-4-chlorobenzamides. This transformation is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction. fishersci.co.ukgoogle.com The reaction typically proceeds at room temperature in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. fishersci.co.uk
The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride ion results in the formation of the amide bond. libretexts.org
A variety of amines can be employed in this reaction, leading to a diverse range of substituted benzamides. The reaction is generally high-yielding and serves as a fundamental method for constructing the benzamide (B126) framework. researchgate.net
Table 1: Examples of Amidation Reactions
| Amine Reactant | Product | Reaction Conditions |
| Ammonia (B1221849) | 2-Amino-4-chlorobenzamide | Base (e.g., pyridine) |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-amino-4-chlorobenzamide | Base (e.g., pyridine) |
| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2-amino-4-chlorobenzamide | Base (e.g., pyridine) |
This table provides illustrative examples of amidation reactions.
The acylation of aromatic compounds, such as benzene (B151609), with this compound is an example of a Friedel-Crafts acylation reaction. libretexts.orglibretexts.orgchemguide.co.uk This reaction introduces the 2-amino-4-chlorobenzoyl group onto the aromatic ring, forming a diaryl ketone. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.orgchemguide.co.uk
The role of the Lewis acid is to activate the acid chloride by forming a highly electrophilic acylium ion. This acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with benzene. libretexts.org The presence of the amino group on the benzoyl chloride can complicate the reaction due to its basicity and potential to coordinate with the Lewis acid catalyst. asianpubs.org This can sometimes lead to lower yields or require modified reaction conditions compared to the acylation with simpler benzoyl chlorides. asianpubs.org
Table 2: Friedel-Crafts Acylation of Benzene
| Reactants | Catalyst | Product |
| This compound, Benzene | AlCl₃ | (2-Amino-4-chlorophenyl)(phenyl)methanone |
This table outlines the key components of the Friedel-Crafts acylation of benzene with this compound.
Intra- and Intermolecular Cyclization Strategies
The presence of both an amino group and a reactive acid chloride moiety within the same molecule allows for various cyclization strategies. Intramolecular cyclization can lead to the formation of heterocyclic ring systems. For instance, under appropriate conditions, the amino group can act as an internal nucleophile, attacking the acid chloride to form a seven-membered lactam ring, though this is not a commonly reported pathway without activation or specific reaction design.
More frequently, this compound is utilized in intermolecular cyclization reactions. It can serve as a key building block for the synthesis of various heterocyclic compounds, such as quinazolines. For example, reaction with an appropriate N-benzoyl-aniline derivative can lead to a dihydroquinazoline (B8668462) intermediate, which can then be hydrolyzed to a 2-amino-benzophenone derivative. google.com
Advanced Mechanistic Studies and Reaction Pathway Elucidation
Mechanistic investigations into the reactions of acyl chlorides, including those analogous to this compound, often employ techniques like ³¹P NMR spectroscopy to identify reactive intermediates. For instance, in amidation reactions facilitated by phosphine-based reagents, the in situ formation of chloro- and imido-phosphonium salts has been observed. acs.org These phosphonium (B103445) salts act as activating agents for the carboxylic acid (or its acid chloride derivative), generating a highly reactive acyloxy-phosphonium species that readily undergoes amidation. acs.org
The proposed mechanism for such a mediated amidation involves the initial reaction of the acid chloride with the phosphine (B1218219) reagent to form the phosphonium salt intermediates. These intermediates then react with the carboxylic acid to form the activated acyloxy-phosphonium salt. Finally, nucleophilic attack by the amine on this activated species yields the amide product and triphenylphosphine (B44618) oxide as a byproduct. acs.org While not specifically detailing this compound, these studies provide a framework for understanding the intricate pathways involved in its reactions. acs.org
Derivative Synthesis and Functionalization Utilizing 2 Amino 4 Chlorobenzoyl Chloride Scaffolds
Synthesis of Substituted Benzamide (B126) Derivatives
The most direct synthetic application of 2-Amino-4-chlorobenzoyl chloride is its reaction with primary and secondary amines to form N-substituted benzamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of a stable amide bond. libretexts.org
While specific literature detailing the direct reaction of this compound with 2-methylquinolin-6-amine is not prevalent, the synthesis of such analogues follows established chemical principles. The general procedure involves the acylation of the amino group on the quinoline (B57606) ring. researchgate.net A series of N-(4-amino-2-methylquinolin-6-yl)benzamide derivatives has been synthesized, demonstrating the viability of coupling benzoyl compounds with aminoquinolines. nih.gov
The synthesis would typically involve dissolving the 2-methylquinolin-6-amine in a suitable aprotic solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. hud.ac.uk The this compound, dissolved in the same or a compatible solvent, is then added dropwise, usually at a reduced temperature to control the reaction's exothermicity. The resulting N-(2-methylquinolin-6-yl)-2-amino-4-chlorobenzamide would precipitate or be isolated following an aqueous work-up.
The versatility of the acyl chloride group allows for the creation of a broad library of benzamide derivatives by varying the amine reactant. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component. hud.ac.uk Both aliphatic and aromatic amines can be readily acylated to produce the corresponding amides. libretexts.orgyoutube.com The reaction of 2-amino-5-chlorobenzoyl chloride, a related isomer, with ammonia (B1221849) demonstrates the formation of the primary amide, 2-amino-5-chlorobenzamide. chemicalbook.com
Below is a representative table of potential benzamide derivatives synthesized from this compound and various amines.
| Starting Amine | Resulting Benzamide Product | Amine Class |
| Benzylamine | 2-Amino-N-benzyl-4-chlorobenzamide | Primary, Aliphatic |
| Aniline (B41778) | 2-Amino-4-chloro-N-phenylbenzamide | Primary, Aromatic |
| Pyrrolidine | (2-Amino-4-chlorophenyl)(pyrrolidin-1-yl)methanone | Secondary, Cyclic |
| Diethylamine | 2-Amino-4-chloro-N,N-diethylbenzamide | Secondary, Aliphatic |
Construction of Heterocyclic Systems Bearing the 2-Amino-4-chlorobenzoyl Moiety
The 2-Amino-4-chlorobenzoyl scaffold is a key structural component in various pharmacologically active heterocyclic compounds. While the synthesis does not always begin with this compound itself, the resulting molecules feature this critical moiety.
A notable class of compounds bearing this scaffold are 2-amino-3-aroylthiophenes, which have been investigated as allosteric enhancers of the A1 adenosine (B11128) receptor. nih.gov The synthesis of the core structure, 2-amino-3-(4-chlorobenzoyl)-4-methylthiophene, does not begin with the pre-formed acyl chloride but rather constructs the desired moiety through a cyclization reaction. acs.org The process involves the treatment of the dimer of α-mercaptoacetone with triethylamine, followed by the addition of 3-(4-chlorophenyl)-3-oxopropanenitrile. acs.org This method, a variation of the Gewald reaction, provides a robust pathway to the thiophene (B33073) scaffold.
This core thiophene can then be further modified. For instance, it can be converted to a phthalimido derivative, which is subsequently brominated at the 5-position to allow for further functionalization. acs.org
The 2-Amino-4-chlorobenzoyl moiety can also serve as a foundational element for other heterocyclic systems, such as quinazolines. Many synthetic routes to quinazolines and their analogues, quinazolinones, begin with 2-aminobenzophenones. nih.govnih.gov The this compound could be used in a Friedel-Crafts acylation reaction with an aromatic compound like benzene (B151609) to produce 2-amino-4-chloro-benzophenone. This intermediate is a prime candidate for cyclization reactions to form the quinazoline (B50416) ring. For example, reacting the 2-aminobenzophenone (B122507) intermediate with various reagents like N-methylamines in the presence of an iodine catalyst can yield 2-substituted quinazolines. nih.gov The use of 4-chlorobenzoyl chloride has been reported in the synthesis of molecules containing 4-oxoquinazoline moieties, highlighting the utility of such precursors in building these heterocyclic systems. chemicalbook.com
Functionalization through Side-Chain Modifications
Once the core heterocyclic scaffold bearing the 2-amino-4-chlorobenzoyl moiety is assembled, its properties can be finely tuned through further modifications of its side chains. This strategy is crucial for optimizing biological activity.
Research on 2-amino-3-(4-chlorobenzoyl)thiophene derivatives provides a clear example of this approach. nih.gov Starting with a parent compound, researchers explored the impact of substitutions at the 4-position of the thiophene ring. nih.gov This involved replacing an initial arylpiperazine group with a diverse set of other cyclic amines to investigate bulk tolerance and its effect on activity. nih.gov
Examples of moieties introduced via side-chain modification include:
1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481)
Tetrahydro-γ-carboline
Tetrahydroisoquinoline
Spiro-1,3-benzodioxolepiperidine
N-alkylaniline
Among these, the 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives were found to be particularly active. nih.gov This systematic modification of the side chain is a powerful tool for developing compounds with desired pharmacological profiles.
Synthesis of 2-(Benzylsulfanyl)-4-chlorobenzoyl Chloride and Related Compounds
The synthesis of 2-(benzylsulfanyl)-4-chlorobenzoyl chloride is a key example of modifying the 2-amino-4-chlorobenzoyl scaffold, in this case by transformation of the amino group into a benzylsulfanyl moiety. The direct precursor for this transformation is 2-(benzylthio)-4-chlorobenzoic acid. The conversion of the carboxylic acid functional group into a more reactive acyl chloride is a standard procedure in organic synthesis, typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
In a representative synthetic protocol, 2-(benzylthio)-4-chlorobenzoic acid is reacted with an excess of thionyl chloride, which often serves as both the reagent and the solvent. The reaction mixture is typically heated under reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). Upon completion, the excess thionyl chloride is removed under reduced pressure, yielding the crude 2-(benzylsulfanyl)-4-chlorobenzoyl chloride. Purification can be achieved through distillation under high vacuum to afford the final product as an oil. The high reactivity of the resulting acyl chloride makes it a valuable intermediate for the synthesis of further derivatives, such as amides and esters, through reactions with various nucleophiles.
Table 1: Physical and Chemical Properties of 2-(Benzylsulfanyl)-4-chlorobenzoyl Chloride
| Property | Value |
| Molecular Formula | C₁₄H₁₀Cl₂OS |
| Molecular Weight | 297.20 g/mol |
| Density | 1.373 g/cm³ |
| Boiling Point | 398.848 °C at 760 mmHg |
| Flash Point | 195.017 °C |
Introduction of Diverse Chemical Functionalities
The this compound molecule is a foundational substrate for introducing a wide range of chemical functionalities, owing to its two distinct reactive centers: the primary amino group (-NH₂) and the highly electrophilic acyl chloride (-COCl) group. The strategic and selective reaction at these sites allows for the systematic construction of a library of derivatives.
The acyl chloride group is susceptible to nucleophilic acyl substitution , a fundamental reaction in organic chemistry. libretexts.org This allows for the introduction of a variety of functional groups by reacting this compound with different nucleophiles:
Aminolysis: Reaction with primary or secondary amines leads to the formation of the corresponding amides. This is one of the most common transformations, yielding a stable amide bond and incorporating a new N-substituted moiety.
Alcoholysis/Phenolysis: Treatment with alcohols or phenols in the presence of a base results in the formation of esters. This reaction introduces an alkoxy or aryloxy group into the molecule.
Hydrolysis: Reaction with water will convert the acyl chloride back to the less reactive carboxylic acid, namely 2-amino-4-chlorobenzoic acid. This reaction is typically avoided unless the carboxylic acid itself is the desired product.
The amino group, on the other hand, can undergo a variety of reactions, including:
Acylation: The amino group can be acylated by reacting it with other acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for building more complex structures.
Alkylation: The nitrogen atom can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, introducing a sulfonyl group that can significantly alter the electronic and steric properties of the molecule.
By combining reactions at both the amino and acyl chloride sites, a vast chemical space can be explored. For instance, the amino group can first be protected or functionalized, followed by a nucleophilic acyl substitution at the benzoyl chloride position. Alternatively, the acyl chloride can be reacted first, followed by modification of the amino group. This stepwise functionalization provides a powerful tool for the synthesis of complex molecules with precisely controlled architectures.
Role As a Chemical Intermediate in Complex Molecule Synthesis
Precursor for Advanced Organic Building Blocks
Organic building blocks are fundamental molecular units that form the basis for constructing more intricate organic compounds. These building blocks are essential in the synthesis of a wide array of molecules, including pharmaceuticals and advanced materials. 2-Amino-4-chlorobenzoyl chloride serves as a key starting material in the synthesis of such advanced building blocks.
Synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid as a Key Intermediate
A prominent application of this compound's synthetic utility is in the preparation of 2-(3-Amino-4-chlorobenzoyl)benzoic acid. This intermediate is particularly noteworthy as it is a precursor in the synthesis of chlorthalidone, a diuretic medication. google.com The synthesis of this key intermediate often begins with the nitration of a precursor followed by reduction.
The synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid typically involves the reduction of its corresponding nitro compound, 2-(3-nitro-4-chlorobenzoyl)benzoic acid. google.comgoogle.com This transformation is a critical step, converting the nitro group into a primary amine, which is a common strategy in organic synthesis. Historical methods have employed reagents like tin and hydrochloric acid for the reduction of similar nitro-benzoic acid derivatives. epo.org Catalytic hydrogenation is another widely used reductive methodology, where hydrogen gas is used in the presence of a catalyst to achieve the desired transformation. google.comepo.org
Various catalytic systems have been developed to optimize the reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid.
Cuprous Chloride: A synthesis method utilizing cuprous chloride and potassium iodide has been reported. google.com This approach is notable for its efficiency, with reaction times controlled to 8 hours or less and achieving yields of 90% or higher. google.com
Active Nickel: Another established method involves the use of hydrazine (B178648) hydrate (B1144303) and active nickel as the catalytic system. google.comgoogle.com While effective, this method is characterized by a longer reaction time, often exceeding 16 hours, though it can produce yields of over 91%. google.comgoogle.com
The efficiency and yield of the synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid are of significant economic importance, particularly in pharmaceutical production. google.com Efforts to improve these parameters have led to the development of new synthetic routes. For instance, the method using cuprous chloride and potassium iodide was developed to shorten the reaction time and improve the yield compared to older methods. google.com Similarly, the use of Raney nickel in catalytic hydrogenation offers a significant improvement in reaction time over the active nickel and hydrazine hydrate method, making it more suitable for industrial-scale production. google.com The optimization of reaction conditions, such as solvent choice and catalyst loading, is crucial for maximizing the purity and yield of the final product. google.com
Table 1: Comparison of Catalytic Methods for the Synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid
| Catalyst System | Reagents | Reaction Time | Yield | Notes |
|---|---|---|---|---|
| Cuprous Chloride | 2-(3-nitro-4-chlorobenzoyl)benzoic acid, cuprous chloride, potassium iodide | < 8 hours | > 90% | Provides a new, efficient synthesis route. google.com |
| Active Nickel | 2-(3-nitro-4-chlorobenzoyl)benzoic acid, hydrazine hydrate, active nickel | > 16 hours | > 91% | Longer reaction time compared to other methods. google.comgoogle.com |
| Raney Nickel | 2-(4-chloro-3-nitrobenzoyl)benzoic acid, hydrogen | 2-3 hours | High | Catalyst can be reused, reducing costs. google.com |
Contributions to Medicinal Chemistry Research Through Derivative Synthesis
The chemical scaffold provided by this compound and its derivatives is valuable in medicinal chemistry for the development of new bioactive compounds. The strategic modification of such building blocks allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties to enhance biological activity. lifechemicals.com
Development of Scaffolds for Potential Bioactive Compounds
The core structure of this compound can be incorporated into various heterocyclic systems, which are prevalent in many biologically active molecules. The development of novel scaffolds is a key strategy in drug discovery to identify new chemical entities with therapeutic potential. nih.gov For example, the synthesis of 2-aminobenzothiazoles and 2-aminooxazoles, which are recognized as privileged structures in medicinal chemistry, can be envisioned starting from related aminobenzoyl precursors. nih.govnih.gov The introduction of the 4-chlorobenzoyl moiety, as seen in the modification of pinostrobin (B192119) with 4-chlorobenzoyl chloride, has been shown to enhance anti-inflammatory activity, demonstrating the potential of this structural motif in developing new therapeutic agents. ajgreenchem.com The synthesis of derivatives containing this scaffold can lead to compounds with a range of biological activities.
Intermediates for Specific Pharmaceutical Agents (e.g., Thioketone Drugs)
Thioketone-containing compounds and their derivatives are a class of molecules that have garnered interest in medicinal chemistry due to their diverse biological activities. The synthesis of complex heterocyclic structures incorporating a thioketone functional group can potentially utilize benzoyl chloride derivatives as key starting materials.
One illustrative synthetic approach involves the acylation of aminothioamides with substituted benzoyl chlorides to generate precursors for thioketone-containing heterocycles. For instance, the reaction of 2-aminothiobenzamide with a substituted benzoyl chloride yields the corresponding 2-benzoylaminothiobenzamide. nih.gov This intermediate can then undergo a base-catalyzed ring closure, such as treatment with sodium methoxide, to form quinazoline-4-thiones. nih.gov This class of compounds is characterized by a thioketone group within a fused heterocyclic system. While this specific example uses a different aminothiobenzamide, it demonstrates a viable synthetic strategy where a compound like this compound could be employed to introduce the 2-amino-4-chlorobenzoyl moiety, leading to the formation of novel, highly substituted thioketone-containing drug candidates. nih.gov
Investigation of Derivatives as Allosteric Modulators (e.g., A1 Adenosine (B11128) Receptor Enhancers)
Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's activity. This mechanism offers a more nuanced approach to drug design compared to direct agonists or antagonists.
Derivatives of this compound are instrumental in the development of allosteric modulators. Specifically, a series of 2-amino-3-(4-chlorobenzoyl)thiophene derivatives have been extensively investigated as potent allosteric enhancers of the A₁ adenosine receptor. chiralen.com These compounds potentiate the binding of agonists to the receptor, representing a promising strategy for augmenting the response to endogenous adenosine in a site- and event-specific manner. chiralen.com
The synthesis of the core 2-amino-3-aroylthiophene scaffold is often achieved through multicomponent reactions such as the Gewald reaction. wikipedia.org The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a poly-substituted 2-aminothiophene. wikipedia.org This reaction provides a direct route to the 2-aminothiophene core, which is a crucial pharmacophore in the A₁ adenosine receptor enhancers. By utilizing a precursor derived from this compound within a Gewald-type synthesis, it is possible to construct the 2-amino-3-(4-chlorobenzoyl)thiophene nucleus, which can then be further functionalized to optimize its allosteric modulatory activity. chiralen.com
Analytical and Spectroscopic Characterization Techniques in 2 Amino 4 Chlorobenzoyl Chloride Research
Advanced Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, MS, FTIR)
Spectroscopic techniques are indispensable for confirming the covalent structure of a molecule. For 2-Amino-4-chlorobenzoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy would provide a complete picture of its molecular framework.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would display a specific splitting pattern corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing acyl chloride group and the electron-donating amino group. The amine protons would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key signals would include the carbonyl carbon of the acyl chloride group at a characteristic downfield shift, and the six aromatic carbons, whose shifts would be determined by the attached substituents (amino, chloro, and acyl chloride).
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (190.03 g/mol ) avantorsciences.com. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands:
A strong absorption band for the carbonyl (C=O) group of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹.
N-H stretching vibrations from the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ region.
C-Cl stretching vibrations in the fingerprint region.
C-N stretching and N-H bending vibrations.
Aromatic C-H and C=C stretching vibrations.
While specific, experimentally verified spectra for this compound are not widely published, data for the closely related precursor, 2-Amino-4-chlorobenzoic acid, shows characteristic peaks for the amino and carboxylic acid groups chemicalbook.comnih.gov.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Predicted Chemical Shift / Frequency Range |
|---|---|---|
| ¹H NMR | Aromatic-H | ~6.5 - 8.0 ppm |
| Amine (-NH₂) | Broad singlet, variable position | |
| ¹³C NMR | Carbonyl (C=O) | ~165 - 175 ppm |
| Aromatic-C | ~110 - 155 ppm | |
| FTIR | Carbonyl (C=O) stretch | 1750 - 1815 cm⁻¹ |
| Amine (N-H) stretch | 3300 - 3500 cm⁻¹ (two bands) | |
| Amine (N-H) bend | 1590 - 1650 cm⁻¹ |
| MS | Molecular Ion [M]⁺ | m/z 189/191/193 (isotopic pattern for 2 Cl) |
Note: This table is based on theoretical predictions and data from analogous structures. Experimental verification is required for confirmation.
Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for this compound. Due to the compound's reactivity, especially with protic solvents like water and methanol, method development would require careful selection of the mobile phase and column to prevent on-column degradation. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, potentially with a buffer or acid modifier for improved peak shape chemicalbook.comresearchgate.net. Detection would likely be performed using a UV detector.
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given that acyl chlorides can be volatile, GC could be a viable method for purity assessment. The analysis would likely be coupled with a mass spectrometer (GC-MS) for definitive peak identification. The high reactivity of the acyl chloride group with moisture necessitates rigorous exclusion of water from the entire GC system, including the carrier gas and sample injection port, to ensure accurate analysis chemicalbook.com.
Table 2: Typical Chromatographic Conditions for Analysis of Aromatic Acyl Chlorides
| Parameter | HPLC | GC |
|---|---|---|
| Stationary Phase | C18 or C8 silica (B1680970) column | Phenyl- or methyl-substituted polysiloxane capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile/Water (gradient or isocratic) | Helium or Nitrogen |
| Detector | UV-Vis (Diode Array Detector) | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Key Challenges | On-column hydrolysis | Thermal degradation, reaction with trace moisture |
Note: These are generalized conditions and would require optimization for the specific analysis of this compound.
Computational Chemistry and Theoretical Studies on 2 Amino 4 Chlorobenzoyl Chloride Systems
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-amino-4-chlorobenzoyl chloride. These calculations can predict molecular geometry, electronic distribution, and chemical reactivity.
A study on the closely related compound, 2-amino-4-chlorobenzonitrile, using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provides a template for the types of analyses applicable to this compound. analis.com.my Such calculations begin with a full geometry optimization to find the lowest energy structure of the molecule.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a large gap suggests high stability and low reactivity. analis.com.my
Global reactivity descriptors can be calculated from these energies to quantify chemical behavior. These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). For instance, analysis of the nitrile analog showed it to be a hard compound, indicating stability, yet still capable of donating and accepting electrons. analis.com.my
Furthermore, Mulliken population analysis can be performed to determine the partial atomic charges on each atom in the molecule. analis.com.my This analysis reveals the most electrophilic and nucleophilic sites. In the case of 2-amino-4-chlorobenzonitrile, the nitrogen atoms were found to carry significant negative charges, identifying them as primary nucleophilic centers. analis.com.my A similar analysis on this compound would likely highlight the reactivity of the amino group nitrogen and the carbonyl carbon of the acyl chloride group.
Table 1: Representative Global Reactivity Parameters (Based on Analogous Compound Study)
| Parameter | Symbol | Formula | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration. |
This table represents typical parameters derived from DFT calculations, as demonstrated in studies of similar molecules. analis.com.my
Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics
While QM calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions in a simulated environment (e.g., in a solvent). nih.govsoton.ac.uk
For this compound, MD simulations can be used for detailed conformational analysis. A key area of investigation would be the rotational barriers around the C-C bond connecting the benzoyl group to the ring and the C-N bond of the amino group. Studies on similar molecules like 2-halobenzoyl chlorides have shown that they can exist as a mixture of stable non-planar conformers (e.g., anti and gauche). sintef.no MD simulations would reveal the preferred orientations of the amino (-NH₂) and acyl chloride (-COCl) groups relative to the phenyl ring and each other, the stability of these conformers, and the energy barriers for interconversion between them.
MD can also be used to explore reaction dynamics. For example, the initial steps of a reaction, such as the approach of a reactant to the acyl chloride group, can be simulated. These simulations provide insight into the role of solvent molecules and the specific interactions, like hydrogen bonds, that facilitate or hinder a reaction. nih.gov In the context of an enzyme active site, MD studies can reveal how the molecule adapts its conformation to fit within a binding pocket and which interactions are most critical for stabilizing the bound state. nih.gov
Table 2: Potential Conformational States of this compound for MD Study
| Conformer Name | Description | Expected Relative Stability |
|---|---|---|
| Syn-Conformer | Amino group and acyl chloride group are oriented towards the same side of the phenyl ring. | Potentially less stable due to steric hindrance. |
| Anti-Conformer | Amino group and acyl chloride group are oriented on opposite sides of the phenyl ring. | Potentially more stable due to reduced steric clash. |
This table is a conceptual representation of conformers that would be investigated using MD simulations, based on principles from related molecular studies. sintef.no
Theoretical Prediction of Novel Derivatives and Reaction Pathways
A significant advantage of computational chemistry is its ability to predict the properties of molecules that have not yet been synthesized. This predictive power is invaluable for designing novel derivatives of this compound with desired characteristics.
Based on the electronic structure calculations described in section 7.1, specific atomic sites can be identified as targets for chemical modification. For instance, the nucleophilic amino group could be a site for alkylation or acylation, while the highly electrophilic carbonyl carbon of the acyl chloride is a prime target for reaction with various nucleophiles to form amides, esters, or other ketone derivatives.
Theoretical methods can be used to predict the outcome and feasibility of these proposed reactions. By calculating the transition state energies for a potential reaction pathway, chemists can estimate the activation energy and predict whether a reaction is likely to proceed under given conditions. This in silico screening allows researchers to prioritize synthetic routes that are most likely to be successful, saving significant time and resources in the laboratory. For example, different nucleophiles can be computationally "reacted" with the acyl chloride group to predict the relative reaction rates and thermodynamic stability of the resulting products.
In Silico Modeling of Derivative-Target Interactions (e.g., Molecular Docking for Binding Affinity)
When designing derivatives of this compound for biological applications, in silico modeling is a critical step. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajgreenchem.com
This process involves placing a computationally generated 3D structure of a derivative into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a free energy of binding (ΔG) or a docking score. ajgreenchem.com A more negative score typically indicates a stronger, more favorable binding interaction.
This methodology was successfully used to predict the anti-inflammatory activity of a derivative synthesized from 4-chlorobenzoyl chloride and pinostrobin (B192119) by docking it to the COX-2 receptor. ajgreenchem.com The in silico results suggested stronger binding for the modified compound compared to its precursor. ajgreenchem.com
A similar approach can be applied to a library of virtual derivatives of this compound. By systematically modifying the parent structure (e.g., by adding different functional groups at the amino position or by replacing the acyl chloride) and docking each new molecule into a target protein, researchers can perform a virtual screening. This allows for the rapid identification of derivatives with the highest predicted binding affinity, making them priority candidates for synthesis and experimental validation. ajgreenchem.comnih.gov
Table 3: Hypothetical Molecular Docking Results for Novel Derivatives
| Derivative | Modification | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Derivative A | R = -CH₃ (at amino group) | Kinase X | -7.5 |
| Derivative B | R = -CH₂CH₂OH (at amino group) | Kinase X | -8.2 |
| Derivative C | R = -Phenyl (at amino group) | Kinase X | -9.1 |
| Derivative D | Amide from reaction with Glycine | Protease Y | -8.8 |
This table provides a hypothetical example of how docking results are used to compare and prioritize novel chemical structures for further development.
Future Research Directions and Emerging Trends for 2 Amino 4 Chlorobenzoyl Chloride
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 2-Amino-4-chlorobenzoyl chloride and its derivatives is a primary area for future research. While traditional methods for the synthesis of related benzoyl chlorides often involve reagents like thionyl chloride or phosphorus pentachloride, future efforts are expected to focus on greener and more sustainable alternatives. orgsyn.org
Key research areas include:
Catalytic Approaches: Investigating novel catalytic systems for the direct conversion of 2-amino-4-chlorobenzoic acid to the corresponding acid chloride would be a significant advancement. This could involve the use of non-toxic, reusable catalysts to minimize waste and improve atom economy.
Flow Chemistry: The application of continuous flow technology for the synthesis of this compound could offer enhanced safety, scalability, and product consistency. The precise control over reaction parameters in flow reactors is particularly advantageous when dealing with reactive intermediates.
Biocatalysis: Exploring enzymatic transformations for the synthesis of this compound or its precursors could provide a highly selective and sustainable manufacturing route.
| Potential Synthetic Strategy | Key Advantages |
| Catalytic Chlorination | Reduced waste, potential for catalyst recycling, milder reaction conditions. |
| Continuous Flow Synthesis | Improved safety, scalability, and process control. |
| Enzymatic Conversion | High selectivity, environmentally friendly, use of renewable resources. |
Exploration of Undiscovered Chemical Transformations and Applications
The reactivity of this compound is ripe for further exploration, which could lead to the discovery of novel chemical transformations and applications. The interplay between the amino and chloro substituents can be harnessed to direct reactions in unique ways.
Future research could focus on:
Selective Functionalization: Developing methods for the selective functionalization of either the amino group or the acyl chloride moiety will be crucial for expanding the synthetic utility of this compound. This could involve the use of advanced protecting group strategies or the fine-tuning of reaction conditions.
Novel Cyclization Reactions: Investigating intramolecular and intermolecular cyclization reactions involving this compound could lead to the synthesis of novel heterocyclic scaffolds. These scaffolds are often of interest in medicinal chemistry and materials science.
Polymerization Monomer: The potential of this compound as a monomer for the synthesis of novel polyamides or other polymers with tailored properties remains largely unexplored. The presence of the chloro and amino groups could impart unique characteristics such as flame retardancy or altered solubility to the resulting polymers.
Expansion of Derivative Libraries for Targeted Functional Properties
A significant area of future research lies in the systematic expansion of derivative libraries based on the this compound scaffold. By reacting it with a diverse range of nucleophiles, a vast array of amides, esters, and other derivatives can be generated and screened for specific functional properties.
Promising areas for the development of derivative libraries include:
Pharmaceutical and Agrochemical Discovery: Derivatives of this compound could be synthesized and evaluated for their biological activity. For instance, related 2-amino-3-(4-chlorobenzoyl)-thiophene derivatives have shown potential as allosteric enhancers of the A1 adenosine (B11128) receptor. nih.gov Similarly, chloro-containing compounds are prevalent in pharmaceuticals and agrochemicals. nih.gov A focused library could be screened for activity in areas such as oncology, infectious diseases, and crop protection.
Materials Science: The synthesis of derivatives with specific photophysical or electronic properties is another promising avenue. These could find applications as organic light-emitting diode (OLED) materials, sensors, or components in advanced polymers. The derivatization of related chlorobenzoyl chlorides has been used to improve hole injection in conjugated polymers. chemicalbook.com
| Derivative Class | Potential Application Area |
| Substituted Amides | Pharmaceuticals, Agrochemicals |
| Esters | Fragrances, Plasticizers |
| Heterocyclic Adducts | Medicinal Chemistry, Dyes |
| Polymeric Materials | Advanced Materials with unique properties |
Advanced Mechanistic Studies and Kinetic Investigations for Enhanced Control of Reactivity
To fully unlock the synthetic potential of this compound, a deeper understanding of its reaction mechanisms and kinetics is essential. Advanced computational and experimental techniques can provide valuable insights into its reactivity, allowing for more precise control over reaction outcomes.
Future research in this area should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the substituents on the reactivity of the acyl chloride. A comparative experimental and DFT study has been conducted on the related 2-Amino-4-chlorobenzoic acid. researchgate.net
Kinetic Studies: Detailed kinetic analysis of key reactions involving this compound will provide quantitative data on reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. This information is critical for process optimization and scale-up.
Spectroscopic Analysis of Intermediates: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can help to identify and characterize transient intermediates in reactions involving this compound, providing a clearer picture of the reaction mechanism.
By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.
Q & A
Q. What are the common synthetic routes for preparing 2-amino-4-chlorobenzoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : this compound is typically synthesized via chlorination of 2-amino-4-chlorobenzoic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. A catalytic amount of N,N-dimethylformamide (DMF) is often added to enhance reactivity. Reactions are conducted in anhydrous dichloromethane (DCM) at room temperature or under mild heating (40–50°C) to avoid decomposition . Yield optimization requires strict moisture control, stoichiometric excess of chlorinating agent (1.5–2.0 equivalents), and inert atmosphere (N₂/Ar). Impurities such as unreacted starting material or hydrolyzed byproducts can be removed via vacuum distillation or recrystallization.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to its reactivity and potential toxicity, handle this compound in a fume hood with appropriate PPE: impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat. Avoid skin/eye contact, as acyl chlorides are corrosive. Use respiratory protection (e.g., NIOSH-approved N95 mask) if aerosolization is possible. Store in a cool, dry place under inert gas, and dispose of waste via neutralization with aqueous sodium bicarbonate followed by incineration .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities and confirms purity.
- Spectroscopy : FT-IR identifies characteristic peaks (C=O stretch at ~1760 cm⁻¹, NH₂ bend at ~1600 cm⁻¹). ¹H/¹³C NMR in CDCl₃ confirms structure (e.g., aromatic protons at δ 7.2–8.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (theoretical [M+H]⁺ = 190.01 g/mol) .
Q. How is this compound utilized in pharmacological research?
- Methodological Answer : The compound serves as a key intermediate for synthesizing bioactive molecules, such as benzamide derivatives with antibacterial or antifungal properties. For example, coupling with N,N-dimethylethylenediamine yields 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride, which is screened for antimicrobial activity via broth microdilution assays (MIC values against S. aureus or C. albicans) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Methodological Answer : Byproduct formation (e.g., dimerization or hydrolysis) is mitigated by:
- Solvent Choice : Anhydrous DCM reduces hydrolysis; toluene may suppress dimerization at higher temps.
- Catalyst Screening : DMF vs. pyridine—DMF accelerates chlorination but may form imidazolide side products.
- Temperature Control : Gradual addition of SOCl₂ at 0°C minimizes exothermic side reactions.
Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) and adjust stoichiometry dynamically .
Q. What crystallographic software tools are recommended for structural elucidation of derivatives of this compound?
- Methodological Answer :
- SHELX Suite : SHELXL refines small-molecule structures using least-squares minimization, ideal for high-resolution X-ray data. SHELXD solves phase problems via dual-space methods.
- OLEX2 : Integrates structure solution (via charge flipping), refinement, and visualization. Its GUI supports twinned data analysis for macromolecular applications .
Validate structures using PLATON/CHECKCIF to flag outliers (e.g., ADP mismatches, missed symmetry) .
Q. How can researchers address contradictions in spectroscopic data for acyl chloride derivatives?
- Methodological Answer : Discrepancies between NMR/IR results often arise from:
- Solvent Artifacts : Residual protons in CDCl₃ (δ 7.26 ppm) may overlap with aromatic signals. Use deuterated DMSO for hygroscopic samples.
- Tautomerism : Enol-keto tautomerism in derivatives can shift carbonyl peaks. Confirm via variable-temperature NMR.
Cross-validate with X-ray crystallography or computational methods (DFT calculations for expected vibrational frequencies) .
Q. What environmental impact studies are relevant for this compound?
- Methodological Answer : Assess ecotoxicity using OECD Test Guidelines:
- Hydrolysis : Monitor degradation in pH 7.4 buffer at 25°C; acyl chlorides typically hydrolyze to benzoic acids within hours.
- Aquatic Toxicity : Daphnia magna acute toxicity tests (48-hr EC₅₀) evaluate environmental risk.
- Photodegradation : Use UV-Vis spectroscopy to track breakdown under simulated sunlight.
Data informs regulatory compliance (REACH, EPA) and waste management protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
